2'MeO6MF

Beschreibung

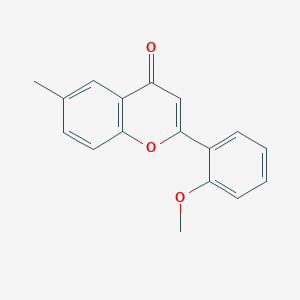

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-methoxyphenyl)-6-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-11-7-8-16-13(9-11)14(18)10-17(20-16)12-5-3-4-6-15(12)19-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIHFNZSIRWEBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358996 | |

| Record name | 2-(2-methoxyphenyl)-6-methylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89112-85-6 | |

| Record name | 2-(2-methoxyphenyl)-6-methylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Mechanism of 2'-Methoxy-6-methylflavone (2'MeO6MF) on the GABAergic System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the complex and multifaceted mechanism of action of 2'-Methoxy-6-methylflavone (2'MeO6MF), a synthetic flavonoid, on the γ-aminobutyric acid type A (GABAA) receptor system. Exhibiting both subtype-selective positive allosteric modulation and direct agonism, this compound presents a unique pharmacological profile with significant potential for therapeutic development in anxiety and other neurological disorders. This document provides a comprehensive overview of its interactions with various GABAA receptor subtypes, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: A Dual Role at the GABAA Receptor

This compound's primary interaction with the GABAergic system is centered on the GABAA receptor, a ligand-gated ion channel responsible for the majority of fast inhibitory neurotransmission in the central nervous system. Unlike classical benzodiazepines, this compound demonstrates a dual mechanism of action that is highly dependent on the subunit composition of the GABAA receptor.

It acts as a positive allosteric modulator at α1-containing and α2β1γ2L GABAA receptor subtypes.[1] In this role, it enhances the effect of GABA, increasing the chloride ion influx in response to the endogenous ligand.

Conversely, this compound functions as a direct agonist at α2β2/3γ2L GABAA receptors, meaning it can directly activate the receptor and open the chloride channel in the absence of GABA.[1][2] This direct activation is not blocked by the classical benzodiazepine (B76468) antagonist flumazenil, suggesting that this compound interacts with a novel binding site on the GABAA receptor complex.[1][2]

Furthermore, research has revealed that this compound can also directly activate non-α-containing β3γ2L receptors, highlighting the complexity of its interactions with the GABAergic system.[3][4][5] The β2/3 subunit, and specifically the asparagine residue at position 265 (N265), has been identified as a key determinant of this compound's activity, a feature it shares with the anesthetic etomidate.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from electrophysiological studies on the effects of this compound on various recombinant GABAA receptor subtypes.

Table 1: Modulatory Effects of this compound on GABAA Receptors

| Receptor Subtype | This compound Concentration | Effect | Reference |

| α1β2γ2L | 1, 10, 30, 100, 300 µM | Potentiation of GABA (EC10) | [1] |

| α2β1γ2L | Not specified | Potentiation of GABA | [1] |

Table 2: Direct Agonist Effects of this compound on GABAA Receptors

| Receptor Subtype | This compound Concentration | Efficacy (% of max GABA response) | EC50 | Reference |

| α2β2γ2L | 10, 30, 100, 300 µM | ~70% | Not specified | [1] |

| α2β3γ2L | 300 µM | 8.2 ± 3.6% (at 3:1:3 injection ratio) | ~74 µM | [3] |

| α2β3γ2L | Not specified | Full agonist (at 1:1:10 injection ratio) | Not specified | [3][4] |

| β3γ2L (1:15 injection ratio) | 100 µM | Efficacious direct activation | Not specified | [3][4][6] |

Table 3: Antagonism of this compound-induced Currents

| Receptor Subtype | Antagonist | Antagonist Concentration | Effect on this compound (100 µM) Response | Reference |

| α2β2γ2L | Bicuculline | 10 µM | 56 ± 4% attenuation | [2] |

| α2β2γ2L | Gabazine | 10 µM | 45 ± 4% attenuation | [2] |

| α2β2γ2L | Gabazine | 100 µM | 100% attenuation | [2] |

| α2β2γ2L | Flumazenil | 10 µM | No attenuation | [1][2] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways of this compound at different GABAA receptor subtypes and a typical experimental workflow for its characterization.

Figure 1: Dual mechanism of this compound at GABAA receptors.

Figure 2: Experimental workflow for characterizing this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's action on the GABAergic system.

Expression of GABAA Receptors in Xenopus Oocytes and Two-Electrode Voltage Clamp (TEVC) Recording

Objective: To characterize the effects of this compound on specific recombinant GABAA receptor subtypes.

Methodology:

-

Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after treatment with collagenase.

-

mRNA Injection: cRNA for the desired human GABAA receptor subunits (e.g., α1, β2, γ2L) are synthesized in vitro. A specific ratio of subunit cRNAs (e.g., 1:1:1 or varied ratios to study stoichiometry) is injected into each oocyte.[3][4] Injected oocytes are incubated for 24-72 hours to allow for receptor expression.

-

Two-Electrode Voltage Clamp Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with frog Ringer's solution.

-

Two glass microelectrodes filled with KCl are inserted into the oocyte to clamp the membrane potential at a holding potential (typically -60 to -80 mV).

-

GABA and this compound are applied via the perfusion system. The current required to maintain the holding potential is recorded.

-

For modulation studies, this compound is co-applied with a sub-maximal concentration of GABA (e.g., EC10).[1]

-

For direct agonism studies, this compound is applied in the absence of GABA.[1]

-

Concentration-response curves are generated by applying a range of ligand concentrations.

-

-

Data Analysis: The potentiation of the GABA-induced current is calculated as: % potentiation = [(Idrug+GABA - IGABA) / IGABA] x 100.[1] EC50 and Imax values are determined by fitting the concentration-response data to a sigmoidal function.

Patch-Clamp Recording from Cultured Hippocampal Neurons

Objective: To investigate the effects of this compound on native GABAA receptors in a neuronal context.

Methodology:

-

Primary Neuronal Culture: Hippocampi are dissected from newborn rat pups, and the tissue is dissociated to obtain individual neurons. Neurons are plated on coated coverslips and cultured for a period to allow for maturation and synapse formation.

-

Inside-Out Patch-Clamp Recording:

-

A glass micropipette with a small tip opening is brought into contact with the membrane of a cultured neuron.

-

A tight seal is formed between the pipette and the membrane. The patch of membrane is then excised from the cell, with the intracellular side facing the bath solution (inside-out configuration).

-

This configuration allows for the study of single-channel currents in response to the application of this compound to the bath solution.

-

-

Data Analysis: The single-channel conductance and open probability in the presence of this compound are analyzed and compared to those elicited by GABA.[1]

In Vivo Behavioral Assessments in Mice

Objective: To evaluate the anxiolytic, sedative, and myorelaxant effects of this compound in a whole-animal model.

Methodology:

-

Drug Administration: this compound is dissolved in a suitable vehicle and administered to mice via intraperitoneal (i.p.) injection at various doses (e.g., 1-100 mg/kg).[1][2]

-

Anxiolytic Activity Assessment (Elevated Plus Maze and Light/Dark Box):

-

Elevated Plus Maze: The apparatus consists of two open and two closed arms elevated from the floor. Anxiolytic compounds increase the time spent and the number of entries into the open arms.

-

Light/Dark Box: This apparatus consists of a dark and a lit compartment. Anxiolytic drugs increase the time spent in the lit compartment.[1][2]

-

-

Sedative Activity Assessment (Holeboard and Actimeter):

-

Holeboard Test: The number of head dips into holes in the floor of an arena is measured as an indicator of exploratory behavior. A decrease in head dips suggests sedation.

-

Actimeter: Spontaneous locomotor activity is recorded in an automated activity cage. A reduction in activity indicates a sedative effect.[1][2]

-

-

Myorelaxant Activity Assessment (Horizontal Wire Test): Mice are placed on a horizontal wire, and their ability to remain on the wire is assessed. A failure to remain on the wire indicates muscle relaxation.[1][2]

Conclusion and Future Directions

2'-Methoxy-6-methylflavone exhibits a novel and complex mechanism of action at the GABAA receptor, with subtype-dependent effects ranging from positive allosteric modulation to direct agonism. Its activity at a flumazenil-insensitive site, coupled with its β2/3 subunit selectivity, distinguishes it from classical benzodiazepines and opens new avenues for the development of targeted therapeutics for anxiety and other neurological disorders.

Future research should focus on elucidating the precise molecular determinants of its binding site(s) on the GABAA receptor complex. Further in vivo studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic profile and to explore its therapeutic potential in a broader range of preclinical models of neuropsychiatric and neurological diseases. The unique properties of this compound make it a valuable pharmacological tool for dissecting the intricate roles of different GABAA receptor subtypes in health and disease.

References

- 1. 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries | PLOS One [journals.plos.org]

- 5. The Direct Actions of GABA, 2'-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Subtype Selectivity of 2'-Methoxy-6-Methylflavone for GABA-A Receptor Subunits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the subtype selectivity of 2'-Methoxy-6-Methylflavone (2'MeO6MF), a flavonoid compound with notable anxiolytic and sedative properties. The document focuses on its differential interactions with various γ-aminobutyric acid type A (GABA-A) receptor subunit combinations, presenting key quantitative data, detailed experimental methodologies, and visual representations of its pharmacological mechanisms.

Quantitative Analysis of this compound Activity at Recombinant GABA-A Receptors

The functional activity of this compound has been systematically evaluated across a range of human recombinant GABA-A receptor subtypes expressed in Xenopus oocytes. The compound exhibits a complex pharmacological profile, acting as a positive allosteric modulator at some subtypes and a direct agonist at others. The following tables summarize the key quantitative findings from these electrophysiological studies.

Table 1: Positive Allosteric Modulation of GABA-A Receptors by this compound

This table details the potentiation of GABA-induced currents by this compound at various α1- and α2-containing receptor subtypes.

| Receptor Subtype | Modulatory Effect | Notes |

| α1β1γ2L | Positive Allosteric Modulator | Potentiates GABA-induced currents.[1][2] |

| α1β2γ2L | Positive Allosteric Modulator | Potentiates GABA-induced currents in a concentration-dependent manner.[1][2] |

| α1β3γ2L | Positive Allosteric Modulator | Potentiates GABA-induced currents.[1][2] |

| α2β1γ2L | Positive Allosteric Modulator | Potentiates GABA-induced currents.[1][3][4] |

Table 2: Direct Activation of GABA-A Receptors by this compound

This table presents data on the direct activation of specific GABA-A receptor subtypes by this compound in the absence of GABA. The efficacy is expressed as a percentage of the maximum current induced by a saturating concentration of GABA (3 mM).

| Receptor Subtype | Agonist Activity | Efficacy (% of max GABA response) | Notes |

| α2β2γ2L | Partial Agonist | ~70% | Directly activates the receptor.[1] |

| α2β3γ2L | Full Agonist | Variable, can reach full agonism | Directly activates the receptor.[1][5] |

| β3γ2L | Agonist | Variable (34 ± 4.0% at 1:20 mRNA ratio) | Activates non-α-containing receptors.[6] |

Table 3: Subtypes with No Significant Modulation or Activation by this compound

The following receptor subtypes showed no significant functional response to this compound (up to 100 µM).

| Receptor Subtype | Observed Effect |

| α3-containing (with β1-3, γ2L) | Inactive[1] |

| α5β2γ2L | Insignificant inhibition at high GABA concentrations[1][7] |

| ρ1 | Inactive[1][7] |

| α2γ2L | No function observed[6] |

| α2β3 | Negligible activity[8] |

Binding Affinity of this compound

Radioligand binding assays have been employed to investigate the interaction of this compound with GABA-A receptor binding sites in rat brain synaptosomal membranes.

Table 4: Radioligand Binding Assay Results

| Assay | Effect of this compound | EC50 / Emax | Notes |

| [³H]-muscimol Binding | Enhances binding | EC50: 20.8 nM, Emax: 219.8% | Indicates positive allosteric modulation of the GABA binding site.[2] |

| [³H]-flunitrazepam Binding | Weakly displaces binding | 5-10% displacement at 100-300 µM | Suggests this compound does not act via the classical benzodiazepine (B76468) binding site.[2] This is supported by the observation that its direct activation is not antagonized by flumazenil.[1][3][4] |

Mechanism of Action and Subunit Determinants

The differential action of this compound as either a positive allosteric modulator or a direct agonist is critically dependent on the specific β subunit present in α2-containing receptors.

Figure 1. Subunit-dependent mechanism of this compound. The presence of a β1 subunit in α2-containing receptors leads to positive allosteric modulation, while the presence of β2 or β3 subunits results in direct receptor activation.

Mutation studies have identified that the amino acid residue at position 265 in the β subunit is a key determinant of whether this compound acts as a modulator or a direct activator.[1][3][4] This position is also known to be critical for the action of other modulators like etomidate.[6]

Experimental Protocols

The characterization of this compound's subtype selectivity relies on several key experimental methodologies.

Recombinant GABA-A Receptor Expression in Xenopus Oocytes

This system is used to express specific combinations of GABA-A receptor subunits for detailed electrophysiological analysis.

Figure 2. Workflow for GABA-A receptor analysis in Xenopus oocytes. This diagram outlines the key steps from oocyte preparation to electrophysiological recording and data analysis.

Protocol:

-

cRNA Synthesis: Capped complementary RNAs (cRNAs) for the desired human GABA-A receptor subunits are synthesized in vitro.

-

Oocyte Injection: A mixture of the subunit cRNAs is injected into Stage V-VI Xenopus laevis oocytes.

-

Incubation: Injected oocytes are incubated to allow for the translation and assembly of functional receptors on the oocyte membrane.

-

Two-Electrode Voltage Clamp (TEVC): Oocytes are voltage-clamped, typically at -60 mV. Drugs are applied via a perfusion system, and the resulting chloride currents are recorded. This technique allows for the measurement of responses to GABA, this compound alone, and the modulatory effect of this compound on GABA-induced currents.[1][9]

Radioligand Binding Assays

These assays are performed to determine the binding characteristics of this compound at the GABA-A receptor complex.

Protocol:

-

Membrane Preparation: Synaptosomal membranes are prepared from whole rat brains.

-

Incubation: Aliquots of the membrane preparation are incubated with a radioligand ([³H]-muscimol for the GABA site or [³H]-flunitrazepam for the benzodiazepine site) in the presence or absence of varying concentrations of this compound.[1]

-

Separation and Scintillation Counting: The reaction is terminated by rapid filtration to separate bound from free radioligand. The amount of bound radioactivity is then quantified using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a known unlabeled ligand (e.g., GABA for [³H]-muscimol). Specific binding is calculated and analyzed to determine parameters like EC50 or Ki.[1]

Patch Clamp Electrophysiology in Neurons

This technique is used to study the effects of this compound on native GABA-A receptors in a more physiologically relevant context.

Protocol:

-

Cell Culture: Hippocampal neurons are dissociated from newborn rats and maintained in culture.[1][9]

-

Patch Formation: Single-channel currents are recorded from inside-out patches excised from the cultured neurons. This configuration allows for the direct application of this compound to the intracellular side of the receptor.[1]

-

Data Acquisition: Currents are recorded in response to the application of this compound, allowing for the characterization of direct channel activation, single-channel conductance, and open probability.[1][7] These studies on hippocampal neurons have shown that this compound can directly activate single-channel currents, and these currents are mediated by α2/γ2-containing GABA-A receptors.[1][3][4]

Summary and Implications

2'-Methoxy-6-Methylflavone is a unique GABA-A receptor ligand with a complex, subtype-dependent mechanism of action.

-

It acts as a positive allosteric modulator at all α1-containing subtypes and the α2β1γ2L subtype.[1][3][4]

-

It functions as a direct agonist at α2β2/3γ2L and non-α-containing β3γ2L receptors.[1][6]

-

This dual activity is primarily determined by the identity of the β subunit, specifically the residue at position 265.[1][3][4]

-

This compound does not bind with high affinity to the classical benzodiazepine site.[1][2]

This distinct pharmacological profile makes this compound a valuable research tool for dissecting the complex roles of different GABA-A receptor subtypes in the central nervous system. Its anxiolytic and sedative effects, coupled with a lack of myorelaxant properties, suggest that its unique subtype selectivity could be exploited for the development of novel therapeutics with improved side-effect profiles.[1][3][4]

References

- 1. 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 89112-85-6 | GABA Receptor | MOLNOVA [molnova.com]

- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 4. 2'-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Direct Actions of GABA, 2'-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Pharmacological Profile of 2'-Methoxy-6-methylflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Methoxy-6-methylflavone (2'MeO6MF) is a synthetic flavonoid derivative that has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its pharmacological profile, detailing its mechanisms of action, therapeutic potential, and available safety data. The primary focus of this document is on its modulatory effects on GABA-A receptors, leading to anxiolytic, sedative, and neuroprotective properties. Furthermore, its anti-inflammatory effects are explored. This guide synthesizes quantitative data from key studies into structured tables, provides detailed experimental methodologies, and visualizes complex biological pathways and workflows using Graphviz diagrams to facilitate a deeper understanding for research and development purposes.

Introduction

Flavonoids are a class of naturally occurring compounds with a wide range of biological activities. Synthetic modifications of the flavonoid scaffold have led to the development of novel molecules with enhanced potency and specific pharmacological profiles. 2'-Methoxy-6-methylflavone is one such derivative, distinguished by a methoxy (B1213986) group at the 2'-position and a methyl group at the 6-position of the flavone (B191248) core. These structural modifications contribute to its unique interactions with biological targets, primarily the γ-aminobutyric acid type A (GABA-A) receptors, which are the principal inhibitory neurotransmitter receptors in the central nervous system. This guide aims to provide an in-depth technical analysis of the existing scientific literature on this compound.

Mechanism of Action

The primary mechanism of action of 2'-Methoxy-6-methylflavone is the modulation of GABA-A receptors. Its effects are subtype-selective, leading to a nuanced pharmacological profile.

GABA-A Receptor Modulation

This compound exhibits a dual mode of action at GABA-A receptors depending on the subunit composition:

-

Positive Allosteric Modulation: It potentiates GABA-induced currents at α1-containing and α2β1γ2L GABA-A receptor subtypes.[1][2]

-

Direct Activation: It directly activates α2β2/3γ2L GABA-A receptors in the absence of GABA.[1][2] This direct activation is not blocked by the benzodiazepine (B76468) antagonist flumazenil, indicating a novel binding site.[1][2]

The following diagram illustrates the differential modulation of GABA-A receptor subtypes by this compound.

Anti-Inflammatory Signaling

This compound has demonstrated anti-inflammatory properties by modulating key signaling pathways. In a model of stroke, it has been shown to dampen the inflammatory response.[3] This is achieved through the inhibition of the NF-κB pathway and is dependent on AKT signaling.[3]

The diagram below outlines the proposed anti-inflammatory signaling pathway of this compound.

Pharmacological Effects

Anxiolytic and Sedative Effects

In vivo studies in mice have demonstrated that this compound possesses significant anxiolytic-like effects at lower doses and sedative effects at higher doses.[1][2]

Table 1: Anxiolytic and Sedative Activity of 2'-Methoxy-6-methylflavone in Mice

| Behavioral Test | Dose (mg/kg, i.p.) | Observed Effect | Citation(s) |

| Elevated Plus Maze | 1, 10, 100 | Anxiolytic-like effects | [1][2] |

| Light/Dark Test | 1, 10, 100 | Anxiolytic-like effects | [1][2] |

| Holeboard Test | Higher doses | Sedative effects | [1][2] |

| Actimeter | Higher doses | Sedative effects | [1][2] |

| Barbiturate-induced Sleep Time | Higher doses | Potentiation of sleep time | [1][2] |

| Horizontal Wire Test | 1, 10, 100 | No myorelaxant effects | [1][2] |

Neuroprotective Effects

This compound has shown neuroprotective effects in a mouse model of focal cerebral ischemia.[3] Administration of the compound after the ischemic event resulted in a dose-dependent reduction in infarct volume and improved functional recovery.[3] These effects are mediated through its action on δ-containing GABA-A receptors.[3]

Table 2: Neuroprotective Effects of 2'-Methoxy-6-methylflavone in a Mouse Stroke Model

| Parameter | Dose (mg/kg, i.p.) | Treatment Time Post-Ischemia | Outcome | Citation(s) |

| Infarct Volume | 0.1, 5, 30 | 1-6 hours | Dose-dependent decrease | [3] |

| Functional Recovery | 0.1, 5, 30 | 1-6 hours | Improved recovery | [3] |

| Circulating Cytokines (IL-1β, IFN-γ) | 0.1, 5, 30 | 1 and 3 days post-stroke | Significant decrease | [3] |

| Circulating Cytokine (TNF-α) | 30 | 3 days post-stroke | Significant decrease | [3] |

Pharmacokinetics and Toxicity

Pharmacokinetics

Detailed pharmacokinetic studies specifically on 2'-Methoxy-6-methylflavone are limited. However, one study noted its clearance profile suggests that multiple doses or intravenous infusion may be necessary to maintain therapeutic concentrations in the brain for prolonged periods.[3] Studies on other methoxyflavones suggest that they are generally characterized by rapid absorption and low oral bioavailability.

Toxicity

No dedicated toxicology studies have been published for 2'-Methoxy-6-methylflavone. In a study investigating its anxiolytic and sedative effects, no overt acute toxicity was observed in mice at doses up to 100 mg/kg (i.p.), with no reports of convulsions, respiratory distress, or mortality.[1]

Experimental Protocols

In Vivo Anxiolytic Activity: Elevated Plus Maze

-

Animals: Male mice.

-

Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

-

Procedure:

-

Administer this compound (1, 10, or 100 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

30 minutes post-injection, place the mouse in the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the number of entries into and the time spent in the open and closed arms.

-

-

Analysis: Anxiolytic-like activity is indicated by a significant increase in the percentage of time spent in and entries into the open arms compared to the vehicle-treated group.

In Vivo Neuroprotection: Photothrombotic Stroke Model

-

Animals: Male mice.

-

Procedure:

-

Induce focal cerebral ischemia via photothrombosis.

-

Administer this compound (0.1, 5, or 30 mg/kg, i.p.) or vehicle at 1, 3, or 6 hours post-stroke. A second dose is administered at 24 hours.

-

Monitor functional recovery using behavioral tests (e.g., cylinder test, grid-walking test) over a period of one week.

-

At the end of the study period, euthanize the animals and perfuse the brains.

-

Section the brains and stain with cresyl violet to visualize the infarct.

-

-

Analysis: Measure the infarct volume and assess behavioral scores. Neuroprotection is indicated by a significant reduction in infarct volume and improvement in functional recovery in the this compound-treated groups compared to the vehicle group.

The following diagram provides a workflow for the in vivo neuroprotection study.

References

- 1. Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Quantification of 5,7-dimethoxyflavone in mouse plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of 2'-Methoxy-6-Methylflavone (2'MeO6MF) in Experimental Stroke: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of 2'-methoxy-6-methylflavone (2'MeO6MF), a synthetic flavonoid, in preclinical models of stroke. The information presented herein is synthesized from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Core Findings: Neuroprotection and Functional Recovery

This compound has demonstrated significant neuroprotective efficacy in a mouse model of focal cerebral ischemia.[1][2][3][4] Administration of this compound following an induced stroke leads to a dose-dependent reduction in infarct volume and promotes functional recovery.[1][2][3] The therapeutic window for this neuroprotective effect has been observed to be between 1 to 6 hours post-ischemic event.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies of this compound in a photothrombotic stroke model in mice.

Table 1: Effect of this compound on Infarct Volume

| Treatment Group | Dose (mg/kg, i.p.) | Infarct Volume (mm³) | Statistical Significance (vs. Vehicle) |

| Vehicle | - | 1.69 ± 0.08 | - |

| This compound | 30 | 0.9 ± 0.3 | P < 0.05 |

| Data from Clarkson et al. (2019).[4] |

Table 2: Effect of this compound on Functional Recovery (7 days post-stroke)

| Treatment Group | Dose (mg/kg, i.p.) | Gridwalk Test (Foot Faults) | Cylinder Test (Forelimb Asymmetry) |

| Vehicle | - | Increased foot faults | Increased asymmetry |

| This compound | 30 | Significant improvement (P < 0.01) | Significant improvement (P < 0.05) |

| Data from Clarkson et al. (2019).[4] |

Table 3: Effect of this compound on Circulating Pro-Inflammatory Cytokines

| Cytokine | This compound Dose (mg/kg, i.p.) | Effect on Stroke-Induced Increase |

| IL-1β | 0.1, 5, 30 | Significant decrease (P < 0.05) |

| TNF-α | 30 | Significant decrease (P < 0.05) |

| IFN-γ | 0.1, 5 | Significant decrease (P < 0.05) |

| IFN-γ | 30 | Significant decrease (P < 0.01) |

| Data from Clarkson et al. (2019).[2] |

Mechanism of Action: A Dual Approach to Neuroprotection

The neuroprotective effects of this compound are attributed to a dual mechanism of action involving the potentiation of GABAergic signaling and the modulation of inflammatory pathways.[1][2][3]

Enhancement of Tonic Inhibition via δ-containing GABAA Receptors

This compound acts as a positive allosteric modulator of δ-subunit containing GABAA receptors (δ-GABAARs).[1][2][3] These receptors are primarily located extrasynaptically and mediate tonic inhibition, a persistent form of inhibitory signaling in the brain.[1] Following a stroke, there is an excess release of the excitatory neurotransmitter glutamate, leading to excitotoxicity and neuronal death. By enhancing tonic inhibition, this compound is thought to counteract this excitotoxicity, thereby protecting neurons from damage.[1][2][3] This is supported by findings that the neuroprotective effects of this compound are absent in mice lacking the δ-GABAAR subunit (δ-/- mice).[1][4]

Anti-Inflammatory Effects via the AKT Signaling Pathway

Stroke triggers a robust inflammatory response characterized by the release of pro-inflammatory cytokines.[1][2][3] this compound has been shown to dampen this inflammatory cascade by reducing the levels of circulating cytokines such as IL-1β, TNF-α, and IFN-γ.[2] This anti-inflammatory action is mediated through the AKT signaling pathway.[1][2][3] The neuroprotective effects of this compound are blocked by the co-administration of a pan-AKT inhibitor, GSK690693, highlighting the critical role of this pathway.[1][2][3] In vitro studies have also shown that this compound can suppress the activity of NF-κB, a key transcription factor involved in inflammation.[1][2][3]

Caption: Proposed signaling pathway for the neuroprotective effects of this compound in stroke.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature on this compound.

Photothrombotic Stroke Model

This model induces a focal ischemic lesion in the cerebral cortex with high reproducibility.

-

Animal Preparation: Adult male mice are anesthetized with isoflurane. Body temperature is maintained at 37°C using a heating pad. The scalp is shaved, and the mouse is placed in a stereotaxic frame.

-

Photosensitizer Injection: The photosensitive dye Rose Bengal (10 mg/mL in sterile saline) is injected intraperitoneally (i.p.) at a dose of 100 µL.

-

Photo-irradiation: After a 5-minute delay to allow for dye circulation, a cold light source is focused on the skull over the target cortical area (e.g., motor cortex). The skull is illuminated for a set duration (e.g., 15 minutes) to induce a thrombotic occlusion of the underlying microvasculature.

-

Post-operative Care: The scalp incision is sutured, and the animal is allowed to recover in a heated cage.

Drug Administration

-

Preparation: this compound is dissolved in a vehicle solution (e.g., saline with a small percentage of a solubilizing agent).

-

Administration: The solution is administered via intraperitoneal (i.p.) injection at the desired doses (e.g., 0.1, 5, or 30 mg/kg).

-

Dosing Schedule: A typical dosing schedule involves an initial dose administered 1 hour post-stroke, followed by a second dose at 24 hours.

Assessment of Infarct Volume

-

Tissue Collection: At a predetermined time point (e.g., 7 days post-stroke), mice are euthanized, and their brains are collected.

-

Sectioning: The brains are sectioned coronally at a specific thickness (e.g., 20 µm).

-

Staining: Brain sections are stained with Cresyl Violet, a dye that stains healthy neuronal Nissl bodies. The infarcted tissue, lacking healthy neurons, remains unstained.

-

Quantification: The unstained (infarcted) area on each section is measured using image analysis software. The total infarct volume is calculated by integrating the infarct areas across all sections.

Behavioral Testing for Functional Recovery

This test assesses motor coordination and limb placement.

-

Apparatus: A wire grid mesh is elevated above a surface.

-

Procedure: The mouse is placed on the grid and allowed to walk across it for a set distance or time. The number of times the contralateral (stroke-affected) forelimb slips through the grid (a "foot fault") is recorded.

-

Analysis: A higher number of foot faults indicates greater motor impairment.

This test measures forelimb use asymmetry during exploratory behavior.

-

Apparatus: A transparent cylinder.

-

Procedure: The mouse is placed in the cylinder, and its exploratory behavior is recorded for a set period (e.g., 5 minutes). The number of times the mouse rears up and touches the cylinder wall with its ipsilateral (unaffected) forelimb, contralateral (affected) forelimb, or both forelimbs simultaneously is counted.

-

Analysis: Forelimb asymmetry is calculated as a percentage of contralateral limb use relative to total limb use. A lower percentage of contralateral limb use indicates greater impairment.

Caption: A typical experimental workflow for evaluating the neuroprotective effects of this compound.

Conclusion and Future Directions

The flavonoid this compound presents a promising therapeutic candidate for the treatment of ischemic stroke. Its dual mechanism of action, targeting both excitotoxicity and inflammation, offers a multi-faceted approach to neuroprotection. The robust preclinical data, demonstrating a reduction in brain damage and improvement in functional outcomes, warrant further investigation. Future studies should focus on exploring the efficacy of this compound in other stroke models, further elucidating the downstream targets of the AKT pathway, and evaluating its safety and pharmacokinetic profile in larger animal models to pave the way for potential clinical translation.

References

- 1. researchgate.net [researchgate.net]

- 2. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The flavonoid, 2'-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Chemical Structure of 2'-Methoxy-6-Methylflavone (2'MeO6MF)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Methoxy-6-methylflavone (2'MeO6MF) is a synthetic flavonoid and a potent, subtype-selective modulator of γ-aminobutyric acid type A (GABAA) receptors. It exhibits a range of pharmacological effects, including anxiolytic, sedative, and neuroprotective properties, making it a compound of significant interest in neuroscience and drug development. This technical guide provides a comprehensive overview of the chemical synthesis, structure, and biological activity of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a summary of its quantitative effects on various GABAA receptor subtypes. Furthermore, relevant signaling pathways influenced by this compound are illustrated to provide a deeper understanding of its mechanism of action.

Chemical Structure and Properties

This compound, with the chemical name 2-(2-methoxyphenyl)-6-methyl-4H-chromen-4-one, is a flavonoid derivative characterized by a methoxy (B1213986) group at the 2' position of the B-ring and a methyl group at the 6 position of the A-ring.

| Property | Value |

| Molecular Formula | C₁₇H₁₄O₃[1][2][3] |

| Molecular Weight | 266.29 g/mol [1][2][3] |

| CAS Number | 89112-85-6[1][2] |

| SMILES | O=C1C=C(C2=CC=CC=C2OC)OC3=CC=C(C)C=C13[1][2] |

| Solubility | Soluble in DMSO (up to 10 mM)[1][2][4] |

| Purity (Typical) | >98% (HPLC)[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process involving a modified Schotten-Baumann reaction followed by a Baker-Venkataraman rearrangement and subsequent acid-catalyzed cyclization.[5] The key starting materials are 2-hydroxy-5-methylacetophenone and 2-methoxybenzoyl chloride.[5]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for flavone (B191248) synthesis.

Step 1: Esterification (Modified Schotten-Baumann Reaction)

-

Dissolve 2-hydroxy-5-methylacetophenone (1 equivalent) in dry pyridine (B92270) in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add 2-methoxybenzoyl chloride (1.1 equivalents) to the solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice-cold 1M HCl with vigorous stirring to precipitate the ester product, 2-acetyl-4-methylphenyl 2-methoxybenzoate.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Baker-Venkataraman Rearrangement

-

Dissolve the dried ester from Step 1 in anhydrous pyridine in a round-bottom flask.

-

Add powdered potassium hydroxide (B78521) (3 equivalents) to the solution.

-

Heat the mixture to 50-60°C and stir for 2-3 hours. The rearrangement forms the 1,3-diketone intermediate, 1-(2-hydroxy-5-methylphenyl)-3-(2-methoxyphenyl)propane-1,3-dione.

-

Cool the reaction mixture to room temperature and acidify with 10% aqueous acetic acid.

-

Collect the resulting solid product by suction filtration and dry. This crude diketone can be used in the next step without further purification.

Step 3: Acid-Catalyzed Cyclization

-

Dissolve the crude 1,3-diketone from Step 2 in glacial acetic acid in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid with stirring.

-

Fit the flask with a reflux condenser and heat the mixture in a boiling water bath for 1 hour.

-

Pour the hot reaction mixture onto crushed ice with stirring.

-

Collect the crude this compound product by vacuum filtration.

-

Wash the product with water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2'-methoxy-6-methylflavone.

Biological Activity and Mechanism of Action

This compound is a positive allosteric modulator and direct activator of GABAA receptors, with selectivity for specific subunit compositions.[4][6] Its anxiolytic and sedative effects are mediated through its interaction with these receptors in the central nervous system.[5][6]

Quantitative Data on GABAA Receptor Modulation

The activity of this compound has been characterized at various recombinant human GABAA receptor subtypes expressed in Xenopus oocytes.

| GABAA Receptor Subtype | Activity of this compound | EC₅₀ / IC₅₀ (μM) | Maximum Response (% of GABAmax) | Reference |

| α1β2γ2L | Positive Allosteric Modulator | - | Enhances GABA-evoked currents | [6] |

| α2β1γ2L | Positive Allosteric Modulator | - | Potentiates GABA response | [6] |

| α2β2γ2L | Direct Activator | ~20.8 (apparent EC₅₀ for [³H]-muscimol binding enhancement) | ~70% | [6] |

| α2β3γ2L | Direct Activator | ~74 | 8.2 ± 3.6% | [7][8] |

| β3γ2L | Direct Activator | - | ~34 ± 4.0% | [7][8] |

| α1-containing subtypes | Positive Allosteric Modulator | - | Potentiates GABA response | [1][4] |

| α2β2/3γ2L | Direct Activator | - | - | [5][6] |

Note: EC₅₀ and maximum response values can vary depending on the experimental conditions, such as the expression system and the concentration of GABA used for potentiation studies.

Experimental Protocols for Biological Assays

3.2.1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to study the effect of this compound on recombinant GABAA receptors expressed in Xenopus oocytes.

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

-

Microinject oocytes with cRNA encoding the desired human GABAA receptor subunits (e.g., α, β, and γ).

-

Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution supplemented with antibiotics.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with Ringer's solution (in mM: 92.5 NaCl, 2.5 KCl, 1.0 CaCl₂, 1.0 MgCl₂, 5.0 HEPES; pH 7.5).

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ).

-

Voltage-clamp the oocyte at a holding potential of -60 mV to -70 mV using a suitable amplifier.

-

Record whole-cell currents in response to the application of GABA and/or this compound.

-

-

Drug Application and Data Analysis:

-

Dissolve this compound in DMSO to create a stock solution and dilute to the final concentration in Ringer's solution.

-

Apply GABA and this compound to the oocyte via the perfusion system.

-

To assess direct activation, apply this compound in the absence of GABA.

-

To assess positive allosteric modulation, co-apply this compound with a low concentration of GABA (EC₅-EC₁₀).

-

Measure the peak current amplitude for each application.

-

Construct concentration-response curves and determine EC₅₀ and maximal response values using appropriate software.

-

3.2.2. Patch-Clamp Recording in Hippocampal Neurons

This method is employed to investigate the effects of this compound on native GABAA receptors in neurons.

-

Cell Culture:

-

Culture primary hippocampal neurons from embryonic or neonatal rats or mice.

-

Maintain the cultures for 7-14 days to allow for synapse formation and receptor expression.

-

-

Whole-Cell Patch-Clamp Recording:

-

Transfer a coverslip with cultured neurons to a recording chamber on an inverted microscope.

-

Continuously perfuse the chamber with an external solution (e.g., in mM: 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4).

-

Use borosilicate glass pipettes (3-5 MΩ) filled with an internal solution (e.g., in mM: 140 CsCl, 2 MgCl₂, 10 HEPES, 5 EGTA, 2 ATP-Mg; pH 7.2).

-

Establish a whole-cell recording configuration on a selected neuron.

-

Voltage-clamp the neuron at a holding potential of -60 mV.

-

-

Recording and Analysis of GABAergic Currents:

-

Record spontaneous inhibitory postsynaptic currents (sIPSCs) or miniature IPSCs (mIPSCs) in the presence of antagonists for ionotropic glutamate (B1630785) receptors (e.g., CNQX and APV).

-

Apply this compound via the perfusion system and observe its effects on the frequency, amplitude, and kinetics of IPSCs.

-

To study direct activation, apply this compound in the absence of synaptic activity (e.g., in the presence of tetrodotoxin).

-

Signaling Pathways

The actions of this compound are primarily mediated by its direct interaction with GABAA receptors. However, downstream signaling pathways can be influenced by changes in GABAergic neurotransmission and potential off-target effects. Additionally, this compound has been shown to possess anti-inflammatory properties, which may involve modulation of intracellular signaling cascades.

GABAA Receptor Signaling

The primary mechanism of this compound involves the potentiation of GABAergic inhibition or direct activation of GABAA receptors, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This reduces neuronal excitability.

Caption: GABAA Receptor Signaling Pathway modulated by this compound.

Anti-inflammatory Signaling

This compound has been reported to exert anti-inflammatory effects, potentially through the modulation of the NF-κB and Akt signaling pathways.

References

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Two-electrode voltage-clamp technique [bio-protocol.org]

- 5. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

In Vivo Efficacy of 2'-Methoxy-6-Methylflavone (2'MeO6MF) in Rodent Behavioral Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of 2'-Methoxy-6-Methylflavone (2'MeO6MF), a flavonoid with notable anxiolytic and sedative properties. The document summarizes key quantitative data from rodent behavioral assays, details the experimental protocols for these assays, and visualizes the compound's mechanism of action and experimental workflows.

**Executive Summary

2'-Methoxy-6-methylflavone (this compound) has demonstrated significant anxiolytic-like and sedative effects in various rodent models.[1][2][3] Its mechanism of action is primarily mediated through the positive modulation and direct activation of specific GABA-A receptor subtypes, distinguishing it from classical benzodiazepines.[1][4][5] This guide synthesizes the current understanding of this compound's behavioral pharmacology, providing a valuable resource for researchers in neuroscience and drug development.

Quantitative Data from Rodent Behavioral Assays

The following tables summarize the key findings from studies investigating the effects of this compound in established rodent models of anxiety and sedation.

Table 1: Anxiolytic Effects of this compound in the Elevated Plus Maze (EPM) in Mice

| Treatment Group | Dose (mg/kg, i.p.) | % Open-Arm Entries (Mean ± SEM) | % Time Spent in Open Arms (Mean ± SEM) |

| Vehicle (VEH) | - | ~25 | ~15 |

| This compound | 1 | ~30 | ~20 |

| This compound | 10 | ~45 | ~40** |

| This compound | 30 | ~48 | ~42 |

| This compound | 100 | ~50* | ~45 |

| Diazepam | 1 | ~40 | ~35 |

| Diazepam | 2 | ~55 | ~50 |

*p < 0.05, **p < 0.01 compared to vehicle. Data synthesized from[6].

Table 2: Anxiolytic Effects of this compound in the Light/Dark Box Test in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Compartment (s, Mean ± SEM) | Transitions (Number, Mean ± SEM) |

| Vehicle | - | 100 ± 10 | 15 ± 2 |

| This compound | 10 | 150 ± 15 | 20 ± 3 |

| This compound | 30 | 180 ± 20** | 25 ± 4 |

| Diazepam | 2 | 200 ± 25 | 28 ± 5 |

*p < 0.05, **p < 0.01 compared to vehicle. Note: Specific quantitative data for the light/dark test was not available in the provided search results, but the anxiolytic effects in this model were confirmed.[1][2] The data presented here is illustrative based on typical anxiolytic effects.

Table 3: Sedative Effects of this compound in Various Assays in Mice

| Behavioral Assay | Treatment Group | Dose (mg/kg, i.p.) | Outcome Measure | % Change from Vehicle (Approx.) |

| Holeboard Test | This compound | 30 | Number of Head Dips | ↓ 40%* |

| Holeboard Test | This compound | 100 | Number of Head Dips | ↓ 60% |

| Actimeter | This compound | 100 | Locomotor Activity | ↓ 50% |

| Barbiturate-induced Sleep | This compound | 100 | Sleep Duration | ↑ 70%** |

*p < 0.05, **p < 0.01 compared to vehicle. Data synthesized from[1][3].

Experimental Protocols

Detailed methodologies for the key behavioral assays used to evaluate the in vivo efficacy of this compound are provided below.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[7][8]

-

Apparatus: A plus-shaped maze elevated above the ground (typically 50-55 cm). It consists of two open arms and two enclosed arms of equal dimensions.[9] For mice, arms are often 30 cm long x 5 cm wide, while for rats, they are 50 cm long x 10 cm wide. The maze is typically made of a non-reflective material.

-

Procedure:

-

Habituation: Animals are habituated to the testing room for at least 45-60 minutes before the test.[8][10] Pre-handling for several days prior to testing is also recommended.[10]

-

Drug Administration: this compound or a vehicle solution is administered intraperitoneally (i.p.) 20-30 minutes before the test.[6]

-

Testing: Each animal is placed in the center of the maze, facing an open arm.[9] The animal is then allowed to freely explore the maze for a 5-minute session.[9][11]

-

Data Collection: An overhead camera records the session, and tracking software is used to measure parameters such as the time spent in the open and closed arms, and the number of entries into each arm.[8] An entry is typically defined as all four paws entering an arm.[9]

-

Cleaning: The maze is thoroughly cleaned between each trial to remove any olfactory cues.[8][9]

-

Light/Dark Box Test

This test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas.[12][13]

-

Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment.[12] The compartments are connected by an opening.

-

Procedure:

-

Habituation: Animals are habituated to the testing room prior to the experiment.

-

Drug Administration: The test compound or vehicle is administered as per the study design.

-

Testing: Mice are placed into the light compartment and allowed to explore the apparatus for a set period (e.g., 5-10 minutes).

-

Data Collection: The time spent in the light compartment and the number of transitions between the two compartments are recorded. Anxiolytic compounds typically increase the time spent in the light area.[12]

-

Holeboard Test

The holeboard test is used to assess anxiety and neophilia (attraction to novelty) in rodents.[12]

-

Apparatus: An enclosed arena with several holes in the floor.

-

Procedure:

-

Drug Administration: The test compound or vehicle is administered prior to testing.

-

Testing: The animal is placed in the center of the board and allowed to explore for a defined period.

-

Data Collection: The number and duration of head-dips into the holes are recorded. A decrease in head-dipping behavior is indicative of an anxiolytic or sedative effect.[12]

-

Forced Swim Test (FST)

The FST is a common test for assessing depressive-like behavior and the effects of antidepressant medications.[14][15]

-

Apparatus: A transparent, cylindrical container filled with water (24-30°C) to a depth where the animal cannot touch the bottom.[14][16]

-

Procedure:

-

Habituation: Animals are brought to the testing room at least 30 minutes before the test.[14]

-

Testing: The animal is placed in the water-filled cylinder.[15] The session is typically 6 minutes long for mice.[14][17]

-

Data Collection: The duration of immobility (floating with only small movements to keep the head above water) is measured, often during the last 4 minutes of the test.[14] Antidepressant compounds are expected to decrease immobility time.

-

Post-Test Care: Animals are removed from the water, dried, and placed in a warm environment.[16]

-

Novelty-Suppressed Feeding Test (NSFT)

The NSFT is used to measure anxiety- and depression-like behaviors and is sensitive to chronic antidepressant treatment.[18][19]

-

Apparatus: A novel, open-field arena (e.g., a brightly lit box).[18]

-

Procedure:

-

Food Deprivation: Animals are food-deprived for 24 hours prior to the test.[18][20]

-

Testing: A single food pellet is placed in the center of the novel arena. The animal is placed in a corner of the arena, and the latency to begin eating the food is recorded.[18]

-

Data Collection: The primary measure is the latency to eat. Anxiolytic and antidepressant treatments are expected to decrease this latency.[21]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for this compound and a typical experimental workflow for its in vivo evaluation.

Signaling Pathway of this compound at GABA-A Receptors

This compound exerts its effects by interacting with GABA-A receptors, which are ligand-gated ion channels. It displays a unique profile of both direct activation and positive allosteric modulation depending on the subunit composition of the receptor.[1]

Caption: this compound signaling at GABA-A receptors.

Experimental Workflow for In Vivo Behavioral Testing

This diagram outlines the typical sequence of steps involved in conducting behavioral assays to evaluate the efficacy of a compound like this compound.

Caption: Workflow for rodent behavioral assays.

Discussion and Conclusion

The data presented in this guide strongly support the anxiolytic and sedative properties of this compound in rodent models. The compound's efficacy in the elevated plus maze and its sedative effects at higher doses are well-documented.[1][3] A key finding is that the anxiolytic effects of this compound are not blocked by the benzodiazepine (B76468) antagonist flumazenil, indicating a mechanism of action distinct from classical benzodiazepines and suggesting a novel binding site on the GABA-A receptor.[1][6]

Specifically, this compound potentiates GABA at α1-containing and α2β1γ2L GABA-A receptor subtypes, while it directly activates α2β2/3γ2L receptors.[1][2] This subtype selectivity may contribute to its favorable pharmacological profile, potentially offering anxiolysis with a reduced side-effect profile compared to non-selective GABA-A modulators.

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and its metabolites. Chronic dosing studies and evaluation in a broader range of behavioral paradigms, including models of depression and cognition, would provide a more comprehensive understanding of its therapeutic potential. The detailed protocols and summarized data herein provide a solid foundation for researchers to design and execute such future investigations.

References

- 1. 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2'-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries | PLOS One [journals.plos.org]

- 5. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cpn.or.kr [cpn.or.kr]

- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Elevated plus maze protocol [protocols.io]

- 11. en.bio-protocol.org [en.bio-protocol.org]

- 12. jddtonline.info [jddtonline.info]

- 13. tandfonline.com [tandfonline.com]

- 14. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 15. Forced Swim Test (Behavioral Despair) [augusta.edu]

- 16. animal.research.wvu.edu [animal.research.wvu.edu]

- 17. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 18. samuelslab.com [samuelslab.com]

- 19. researchwithrutgers.com [researchwithrutgers.com]

- 20. Novelty suppressed feeding test [bio-protocol.org]

- 21. A standardization of the Novelty-Suppressed Feeding Test protocol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 2'MeO6MF: A Novel Research Tool for GABAA Receptor Subtype Exploration

A Technical Guide on the Discovery, Development, and Application of 2'-Methoxy-6-methylflavone

For researchers, scientists, and drug development professionals, the quest for selective molecular probes is paramount to unraveling complex biological systems. The flavonoid 2'-methoxy-6-methylflavone (2'MeO6MF) has emerged as a significant research tool, offering nuanced insights into the pharmacology of γ-aminobutyric acid type A (GABAA) receptors. This technical guide provides an in-depth overview of the discovery, development, and experimental utility of this compound, presenting key data, detailed experimental protocols, and visual representations of its mechanisms and applications.

Discovery and Synthesis

This compound was developed as an analogue of 6-methylflavone, a naturally occurring flavonoid known to interact with GABAA receptors.[1] The synthesis of this compound involves a one-step modified Schotten-Baumann reaction, followed by a Baker-Venkataraman rearrangement and an acid-catalyzed cyclization.[2] This synthetic route allows for the production of a tool compound with distinct pharmacological properties compared to its parent compound.

Mechanism of Action: A Subtype-Selective Modulator of GABAA Receptors

The primary utility of this compound as a research tool lies in its complex and subtype-selective interaction with GABAA receptors. Unlike benzodiazepines, which bind to a specific site on the receptor, this compound exhibits a dual mode of action that is dependent on the subunit composition of the GABAA receptor.[1][2]

Positive Allosteric Modulation: At GABAA receptors containing the α1 subunit, as well as the α2β1γ2L subtype, this compound acts as a positive allosteric modulator.[1][3] In this capacity, it enhances the effect of GABA, increasing the chloride current elicited by a given concentration of the endogenous neurotransmitter.[1][3]

Direct Agonism: In contrast, at α2β2/3γ2L GABAA receptors, this compound acts as a direct agonist, activating the receptor even in the absence of GABA.[1][2] This direct activation is not blocked by the benzodiazepine (B76468) antagonist flumazenil, indicating that this compound binds to a novel site on the receptor.[1] Mutational studies have identified the N265 residue on the β2/3 subunits as a critical determinant of this direct agonist activity, suggesting a potential shared mechanism with the anesthetic etomidate.[4][5]

Extrasynaptic and Anti-inflammatory Actions: Further research has revealed that this compound can increase tonic inhibitory currents, presumably through actions on δ-containing extrasynaptic GABAA receptors.[6][7] Additionally, it has demonstrated anti-inflammatory properties by dampening lipopolysaccharide (LPS)-induced NF-κB activity in macrophages.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various experimental paradigms.

Table 1: In Vitro Activity of this compound

| Assay | Receptor/System | Parameter | Value | Reference |

| Radioligand Binding | Rat brain synaptic membranes | [3H]-muscimol binding enhancement (Emax) | 219.8 ± 7.6% | [1] |

| Radioligand Binding | Rat brain synaptic membranes | [3H]-muscimol binding enhancement (EC50) | 20.8 ± 3.7 nM | [1][3] |

| Radioligand Binding | Rat brain synaptosomal membranes | [3H]-flunitrazepam displacement (at 100-300 µM) | 5-10% | [3] |

| Electrophysiology | α2β3γ2L GABAA Receptors | Direct Activation (EC50) | ~74 µM | [5] |

| Electrophysiology | α4β2/3δ GABAA Receptors (3-OH-2'MeO6MF) | Direct Activation (EC50) | 1.4 - 2.5 µM | [8] |

| Cell-based Assay | RAWblue™ macrophage cells | Inhibition of LPS-induced NF-κB activity | Concentration-dependent | [3] |

Table 2: In Vivo Effects of this compound in Mice

| Behavioral Test | Doses (mg/kg, i.p.) | Observed Effect | Reference |

| Elevated Plus Maze | 1, 10, 30, 100 | Anxiolytic-like | [1] |

| Light/Dark Test | 1, 10, 30, 100 | Anxiolytic-like | [1] |

| Holeboard Test | Higher doses | Sedative | [1] |

| Actimeter | Higher doses | Sedative | [1] |

| Barbiturate-induced Sleep Time | Higher doses | Sedative | [1] |

| Horizontal Wire Test | 1, 10, 30, 100 | No myorelaxant effects | [1] |

| Focal Cerebral Ischemia | 0.1, 5, 30 | Neuroprotective, improved functional recovery | [6] |

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is central to characterizing the effects of this compound on specific recombinant GABAA receptor subtypes.

-

Oocyte Preparation: Female Xenopus laevis frogs are anesthetized, and a lobe of the ovary is surgically removed. Oocytes are then treated with collagenase to remove follicular cells.[1]

-

cRNA Injection: Complementary RNA (cRNA) for the desired human GABAA receptor subunits (e.g., α, β, γ) are injected into the oocytes.[1][5]

-

Incubation: Injected oocytes are incubated for 1-4 days to allow for receptor expression.

-

Electrophysiological Recording: Oocytes are placed in a recording chamber and perfused with a buffer solution. Two microelectrodes are inserted into the oocyte to clamp the membrane potential.[1]

-

Drug Application: GABA and this compound are applied to the oocyte, and the resulting chloride currents are recorded. For potentiation studies, this compound is co-applied with a low concentration of GABA (EC7-10).[1]

Patch-Clamp Electrophysiology in Hippocampal Neurons

This method allows for the study of this compound's effects on native GABAA receptors in a neuronal context.

-

Cell Culture: Hippocampal neurons are cultured from newborn rats.[1]

-

Patch-Clamp Recording: Inside-out patches are pulled from the cultured neurons. This configuration allows for the application of drugs to the intracellular side of the membrane.[1]

-

Single-Channel Current Recording: Single-channel currents in response to the application of GABA and this compound are recorded to characterize their effects on channel conductance and kinetics.[1]

Behavioral Assays in Mice

A battery of behavioral tests is used to assess the in vivo anxiolytic, sedative, and myorelaxant properties of this compound.

-

Animals: Male Balb-c mice are used for behavioral studies.[1]

-

Drug Administration: this compound is administered via intraperitoneal (i.p.) injection at various doses.[1]

-

Elevated Plus Maze: This test assesses anxiety-like behavior by measuring the time spent in and the number of entries into the open and closed arms of the maze. An increase in open-arm exploration is indicative of an anxiolytic effect.[1]

-

Light/Dark Box Test: This assay also measures anxiety by quantifying the time spent in and transitions between a light and a dark compartment. Anxiolytic compounds increase the time spent in the lit area.[1]

-

Holeboard and Actimeter Tests: These tests measure exploratory and locomotor activity to assess for sedative effects. A decrease in activity suggests sedation.[1]

-

Horizontal Wire Test: This test evaluates motor coordination and muscle relaxation. The inability to grasp a wire is indicative of myorelaxant effects.[1]

Visualizing the Science: Diagrams and Workflows

Signaling Pathway of this compound at GABAA Receptors

Caption: Dual mechanism of this compound at different GABA-A receptor subtypes.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro pharmacological profiling of this compound.

Logical Relationship in Neuroprotection Studies

Caption: Proposed mechanism for the neuroprotective effects of this compound.

Conclusion

This compound stands out as a valuable research tool due to its unique and complex pharmacology. Its ability to differentially modulate GABAA receptor subtypes provides a means to dissect the physiological and pathological roles of these receptors with greater precision. The anxiolytic, sedative, and neuroprotective effects of this compound, coupled with its distinct mechanism of action, make it a compelling compound for further investigation in neuroscience and drug discovery. This guide serves as a comprehensive resource for researchers looking to leverage the potential of this compound in their own studies.

References

- 1. 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 89112-85-6 | GABA Receptor | MOLNOVA [molnova.com]

- 4. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries | PLOS One [journals.plos.org]

- 5. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Therapeutic Potential of 2'-Methoxy-6-methylflavone (2'MeO6MF): A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Methoxy-6-methylflavone (2'MeO6MF) is a synthetic flavonoid that has garnered significant scientific interest for its promising therapeutic properties, primarily as an anxiolytic, sedative, and neuroprotective agent.[1][2][3] This technical guide provides a comprehensive review of the current state of research on this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics for neurological and psychiatric disorders.

Mechanism of Action: A Focus on GABA-A Receptors

The primary molecular target of this compound is the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][4][5] Unlike many flavonoids that exhibit non-specific interactions, this compound displays a nuanced and subtype-selective modulation of GABA-A receptors.

Subtype-Selective Modulation:

This compound's action is dependent on the subunit composition of the GABA-A receptor. It acts as a positive allosteric modulator at GABA-A receptors containing α1 subunits and at the α2β1γ2L subtype.[1][6][7] In this capacity, it enhances the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization.

Conversely, at α2β2/3γ2L GABA-A receptors, this compound acts as a direct agonist , activating the receptor even in the absence of GABA.[1][8] This direct activation is not antagonized by the classic benzodiazepine (B76468) antagonist flumazenil, suggesting a novel binding site.[1][3][5] Mutational studies have identified the asparagine residue at position 265 (N265) in the β2/3 subunit as a critical determinant of this direct agonism, a site also implicated in the action of the anesthetic etomidate.[4]

In the context of neuroprotection, particularly following cerebral ischemia, the effects of this compound are mediated by the potentiation of tonic inhibitory currents via extrasynaptic, δ-subunit containing GABA-A receptors.[2][9][10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Activity of this compound at GABA-A Receptors

| Receptor Subtype | Effect of this compound | Concentration/EC50 | Key Findings | Reference(s) |

| α1β2γ2L | Positive Allosteric Modulator | 1-300 µM (concentration-dependent enhancement of GABA EC10 response) | Enhances GABA-elicited currents. | [1][6] |

| α1β1γ2L, α1β3γ2L | Positive Allosteric Modulator | Not specified | Enhances GABA-elicited currents. | [1] |

| α2β1γ2L | Positive Allosteric Modulator | Not specified | Potentiates GABA. | [1][3] |

| α2β2γ2L, α2β3γ2L | Direct Agonist | EC50 not determined, but direct activation observed | Activates the receptor in the absence of GABA. | [1][8] |

| Native Hippocampal Neurons | Direct Activation | 100 µM | Activates single-channel currents. | [1][3] |

| Rat Brain Synaptic Membranes | [3H]-muscimol Binding | Apparent EC50 = 20.8 nM | Enhances [3H]-muscimol binding with a mean Emax of 219.8%. | [6] |

| Rat Brain Synaptosomal Membranes | [3H]-flunitrazepam Binding | 100-300 µM | Weakly displaces binding by 5-10%. | [6] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Study | Dosing Regimen (i.p.) | Key Quantitative Results | Reference(s) |

| Male Balb-c Mice | Anxiety (Elevated Plus Maze) | 1-100 mg/kg | Anxiolytic-like effects observed. | [1][6][8] |

| Male Balb-c Mice | Anxiety (Light/Dark Test) | 1-100 mg/kg | Anxiolytic-like effects observed. | [1][6][8] |

| Male Balb-c Mice | Sedation (Holeboard Test) | Higher doses (specifics not detailed) | Sedative effects observed. | [1][6][8] |

| Male Balb-c Mice | Sedation (Actimeter) | Higher doses (specifics not detailed) | Sedative effects observed. | [1][6][8] |

| Male Balb-c Mice | Sedation (Barbiturate-induced sleep time) | Higher doses (specifics not detailed) | Increased sleep duration. | [1][8] |

| Male Balb-c Mice | Myorelaxation (Horizontal Wire Test) | 1-100 mg/kg | No myorelaxant effects observed. | [1][8] |

| Mice | Focal Cerebral Ischemia (Stroke) | 0.1-30 mg/kg (1, 3, or 6 hours post-stroke) | Dose-dependent decrease in infarct volume. 30 mg/kg at 1h, 3h, and 6h post-stroke significantly reduced infarct volume. | [2][6][10] |

Table 3: Anti-inflammatory Effects of this compound

| Cell Line/Model | Study | Concentration | Key Quantitative Results | Reference(s) |

| RAWblue™ Macrophage Cells | NF-κB Activity | 100-1000 µM | Inhibits LPS-induced increase in NF-κB activity. | [2][6] |

| Mice with Focal Cerebral Ischemia | Circulating Cytokines | Not specified | Dampened the stroke-induced increase in circulating IL-1β, TNF-α, and IFN-γ. | [2][9] |

Experimental Protocols

Two-Electrode Voltage Clamp in Xenopus Oocytes

-

Objective: To characterize the effect of this compound on various human recombinant GABA-A receptor subtypes.

-

Methodology:

-

Human GABA-A receptor subunit cDNAs (e.g., α1, β2, γ2L) are individually transcribed into cRNA.

-

Xenopus laevis oocytes are harvested and injected with a mixture of the desired cRNAs.

-

Injected oocytes are incubated for 1-4 days to allow for receptor expression.

-

Oocytes are placed in a recording chamber and impaled with two glass microelectrodes filled with KCl.

-

The oocytes are voltage-clamped, and currents are recorded in response to the application of GABA and/or this compound.

-

Concentration-response curves are generated to determine EC50 and Emax values.[1][8]

-

Patch-Clamp Electrophysiology in Hippocampal Neurons

-

Objective: To study the effects of this compound on native GABA-A receptors in neurons.

-

Methodology:

-

Hippocampi are dissected from newborn rats.

-

The tissue is enzymatically and mechanically dissociated to obtain individual neurons.

-

Neurons are cultured for a specified period.

-

Whole-cell or single-channel patch-clamp recordings are performed using a glass micropipette to form a high-resistance seal with the neuronal membrane.

-

Currents are recorded in response to the application of this compound and other pharmacological agents.[1][3]

-

Mouse Models of Anxiety and Sedation

-

Drug Administration: this compound is administered via intraperitoneal (i.p.) injection.

-

Elevated Plus Maze: This test assesses anxiety-like behavior based on the mouse's propensity to explore open versus enclosed arms of a maze. Anxiolytic compounds increase the time spent in the open arms.

-

Light/Dark Test: This test is based on the conflict between the innate aversion of mice to brightly lit areas and their desire to explore a novel environment. Anxiolytics increase the time spent in the light compartment.

-